molecular formula C8H6FNO4 B014937 Methyl 5-fluoro-2-nitrobenzoate CAS No. 393-85-1

Methyl 5-fluoro-2-nitrobenzoate

Cat. No. B014937
M. Wt: 199.14 g/mol
InChI Key: LCAUVFVOLNRVKG-UHFFFAOYSA-N
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Patent
US07932394B2

Procedure details

2 ml of concentrated sulfuric acid was added to a methanol (200 ml) solution of 10 g of 5-fluoro-2-nitrobenzoic acid, and heated under reflux for 22 hours. 200 ml of aqueous sodium hydrogencarbonate solution was added to it, and the formed solid was taken out through filtration. This was dried under reduced pressure to obtain 10.7 g of the entitled compound as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[C:19](=O)([O-])O.[Na+]>CO>[F:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:15]=1)[C:12]([O:14][CH3:19])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
the formed solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
This was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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